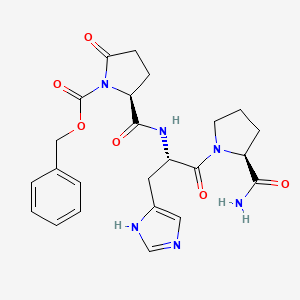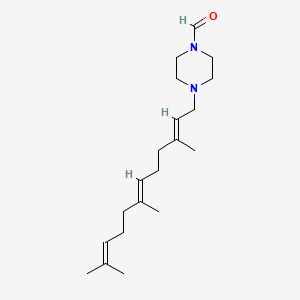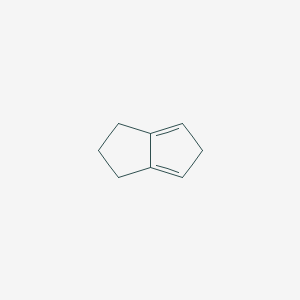
1,2,3,5-Tetrahydropentalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,5-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of a fused five-membered ring system
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione has been reported . This method involves the use of strong bases and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve scalable methods that ensure high yields and purity. Optimized protocols for the synthesis of tetrahydropentalene derivatives have been developed, allowing for the production of these compounds on a multigram scale . These methods often involve the use of commercially available starting materials and efficient reaction conditions to maximize output.
化学反応の分析
Types of Reactions
1,2,3,5-Tetrahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions using halogens or halogenating agents, followed by nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,2,3,5-Tetrahydropentalene has several applications in scientific research:
作用機序
The mechanism of action of 1,2,3,5-Tetrahydropentalene and its derivatives involves interactions with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity. The exact mechanism depends on the specific derivative and its intended application .
類似化合物との比較
Similar Compounds
Azulene: A non-benzenoid aromatic hydrocarbon with a similar fused ring structure.
Pentalene: Another bicyclic compound with a fused five-membered ring system.
Heptalene: A larger bicyclic compound with seven-membered rings.
Uniqueness
1,2,3,5-Tetrahydropentalene is unique due to its specific ring fusion pattern and the resulting electronic properties.
特性
CAS番号 |
50874-55-0 |
|---|---|
分子式 |
C8H10 |
分子量 |
106.16 g/mol |
IUPAC名 |
1,2,3,5-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h3-4H,1-2,5-6H2 |
InChIキー |
SMXIFCOIDXDOKN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CCC=C2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14656028.png)

![(2Z)-2-[(4-Chlorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14656037.png)
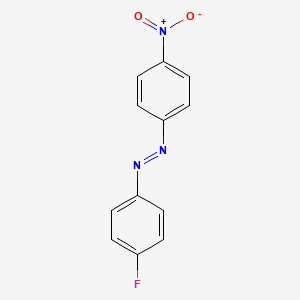
![8-Hydroxybicyclo[4.2.0]octan-7-one](/img/structure/B14656047.png)

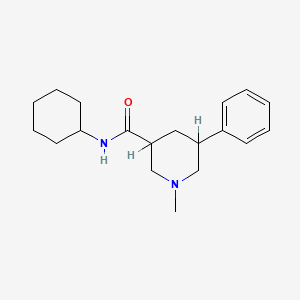
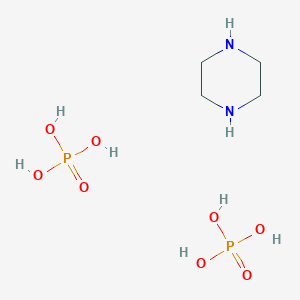
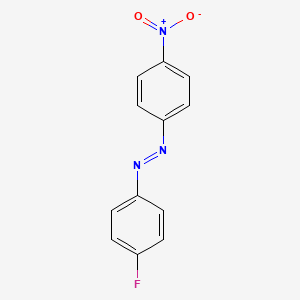

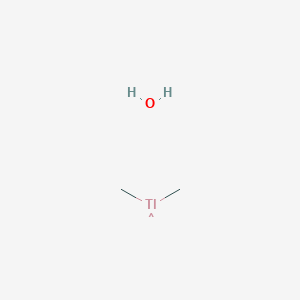
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
